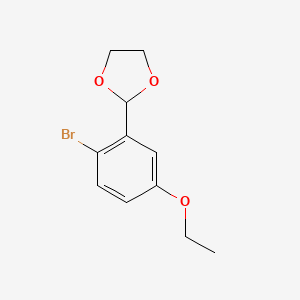

2-Bromo-5-ethoxybenzaldehyde ethylene acetal

Description

Significance of Protected Aldehyde Functionalities in Complex Molecule Synthesis

The aldehyde functional group is one of the most versatile in organic chemistry, participating in a wide array of reactions such as nucleophilic additions, reductions, oxidations, and condensations. However, this high reactivity can also be a significant challenge in multi-step syntheses. When a molecule contains multiple reactive sites, an unprotected aldehyde can interfere with intended reactions at other locations. researchgate.net

To circumvent this, chemists employ "protecting groups," which temporarily mask the aldehyde's reactivity. nih.gov This process involves converting the aldehyde into a less reactive derivative that is stable under a specific set of reaction conditions. nih.gov One of the most common and robust methods for protecting aldehydes is their conversion into acetals, particularly cyclic acetals like the ethylene (B1197577) acetal (B89532) (a 1,3-dioxolane (B20135) ring). nih.gov

The strategic importance of this protection lies in its ability to ensure chemoselectivity. By masking the aldehyde, other functional groups in the molecule can be modified without interference. nih.gov For instance, a powerful nucleophilic reagent like a Grignard reagent can be used to react with an ester group elsewhere in the molecule without affecting the protected aldehyde. nih.gov Once the desired transformation is complete, the protecting group can be cleanly removed in a process called deprotection, typically through treatment with aqueous acid, to regenerate the original aldehyde functionality. nih.gov This protection-deprotection sequence adds steps to a synthesis but provides essential control, making the assembly of complex, multifunctional molecules possible. researchgate.net

Strategic Role of Halogenated Aromatic Scaffolds as Synthetic Building Blocks

Halogenated aromatic compounds, particularly those containing bromine or iodine, are fundamental building blocks in contemporary organic synthesis. Their strategic importance stems from their ability to participate in a wide variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition-metal-catalyzed cross-coupling reactions. nih.gov

Reactions such as the Suzuki-Miyaura (using organoboron reagents), Heck (using alkenes), and Sonogashira (using terminal alkynes) couplings rely on an aryl halide as a key reaction partner. researchgate.netnih.govlibretexts.org The halogen atom (e.g., bromine) serves as a reactive handle, allowing for the precise and efficient introduction of diverse molecular fragments, including alkyl, alkenyl, alkynyl, and other aryl groups. beilstein-journals.orgorganic-chemistry.org This modular approach is a cornerstone of modern drug discovery and materials science, enabling the rapid synthesis of large libraries of related compounds for screening and optimization. nih.gov

The position of the halogen on the aromatic ring is crucial. For example, an ortho-bromo substituent can be used to introduce new groups in close proximity to other functionalities, influencing the molecule's final three-dimensional shape and properties. nih.gov The reactivity of the aryl halide can also be tuned by other substituents on the ring. The presence of both a halogen and other functional groups on a single aromatic scaffold creates a versatile platform for building molecular complexity in a controlled and predictable manner.

Overview of 2-Bromo-5-ethoxybenzaldehyde (B112627) Ethylene Acetal within Contemporary Organic Synthesis Methodologies

2-Bromo-5-ethoxybenzaldehyde ethylene acetal (CAS No. 2221812-35-5) is a prime example of an advanced synthetic intermediate that strategically combines both a protected aldehyde and a halogenated aromatic scaffold. Its structure is designed for maximum synthetic utility, allowing for selective and sequential chemical modifications.

The molecule features two key reactive sites with orthogonal (non-interfering) reactivity:

The Bromo Substituent: Located on the aromatic ring, the bromine atom serves as a handle for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at this position, forming a new carbon-carbon bond via Suzuki, Heck, Sonogashira, or other similar coupling methodologies.

The Protected Aldehyde: The aldehyde group is masked as an ethylene acetal. This acetal is stable under the typically basic or neutral conditions used for most cross-coupling reactions, preventing the aldehyde from interfering. nih.gov After the desired modification has been made at the bromo-position, the acetal can be readily hydrolyzed with aqueous acid to unveil the aldehyde. This newly deprotected aldehyde is then available for a host of subsequent transformations, such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid.

This dual functionality makes this compound a valuable building block for the synthesis of complex substituted aromatic compounds, particularly in the pharmaceutical industry where such scaffolds are common. google.comresearchgate.net The synthesis of the acetal itself generally involves the acid-catalyzed reaction of 2-bromo-5-ethoxybenzaldehyde with ethylene glycol. google.comgoogle.com Its utility lies in providing a pre-packaged, stable intermediate that simplifies complex synthetic routes by separating the chemistry of the aryl halide from the chemistry of the aldehyde.

Below are the key physicochemical properties of this compound.

| Property | Value |

|---|---|

| CAS Number | 2221812-35-5 |

| IUPAC Name | 2-(2-bromo-5-ethoxyphenyl)-1,3-dioxolane |

| Molecular Formula | C11H13BrO3 |

| Molecular Weight | 273.13 g/mol |

| Physical Form | Liquid |

| InChI Key | BZWKDSGWAMMHTM-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromo-5-ethoxyphenyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-2-13-8-3-4-10(12)9(7-8)11-14-5-6-15-11/h3-4,7,11H,2,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZWKDSGWAMMHTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)Br)C2OCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Derivatization Strategies for 2 Bromo 5 Ethoxybenzaldehyde Ethylene Acetal

Methodologies for Ethylene (B1197577) Acetal (B89532) Formation from 2-Bromo-5-ethoxybenzaldehyde (B112627)

The conversion of 2-Bromo-5-ethoxybenzaldehyde to its corresponding ethylene acetal involves the reaction of the aldehyde with ethylene glycol in the presence of a catalyst. This reaction is a reversible process, and various techniques are employed to drive the equilibrium toward the product side, typically by removing the water formed during the reaction.

Traditional and widely used methods for acetal formation employ homogeneous acid catalysts. mdpi.com These catalysts protonate the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by ethylene glycol.

Commonly used acid catalysts include p-toluenesulfonic acid (PTSA) and mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). mdpi.comgoogle.com The reaction is typically carried out in an organic solvent that can form an azeotrope with water, such as toluene (B28343) or hexane. google.com This allows for the continuous removal of water using a Dean-Stark apparatus, which drives the reaction to completion.

A general procedure involves refluxing a solution of the aldehyde, a slight excess of ethylene glycol, and a catalytic amount of the acid in a suitable solvent. google.com For instance, a method adapted from the synthesis of a similar compound, o-bromobenzaldehyde ethylene acetal, involves refluxing the starting materials in toluene with PTSA for several hours while collecting the water produced. google.com After the reaction is complete, a basic workup is performed to neutralize the acid catalyst, followed by extraction and purification to yield the final product.

To overcome the drawbacks of homogeneous catalysts, such as corrosion, difficult separation, and effluent generation, heterogeneous catalysts have emerged as a more sustainable alternative. mdpi.comresearchgate.net These solid acid catalysts are easily separated from the reaction mixture by simple filtration, can often be reused, and are generally less corrosive.

Among various solid acid catalysts, heteropolyacids like 12-tungstosilicic acid (H₄[SiW₁₂O₄₀]) have shown high efficiency in acetalization reactions. rsc.org However, their practical application can be limited by leaching and difficulty in recycling. rsc.org To address this, immobilizing the heteropolyacid onto a solid support with a large surface area, such as silica (B1680970) (SiO₂), creates a stable and effective heterogeneous catalyst (H-SiW₁₂/SiO₂). rsc.org

This silica-supported catalyst facilitates the smooth acetalization of aldehydes with ethylene glycol, often under solvent-free conditions and at relatively low temperatures. rsc.org The interaction between the heteropolyacid and the surface silanol (B1196071) groups on the silica support is believed to make the proton sites less susceptible to deactivation, enhancing the catalyst's stability and performance. rsc.org

A key advantage of heterogeneous catalysts like H-SiW₁₂/SiO₂ is their recyclability. Studies on the acetalization of various aldehydes and ketones have demonstrated that H-SiW₁₂/SiO₂ can be recovered and reused multiple times without a significant loss in catalytic activity. rsc.org For example, in the acetalization of other aldehydes, the catalyst has been successfully recycled for at least ten consecutive runs with no obvious decrease in performance. rsc.org The efficiency of the catalyst is high, providing excellent yields of the desired acetal product. rsc.org The turnover numbers (TONs) achieved with H-SiW₁₂/SiO₂ in acetalization reactions are reported to be among the highest documented. rsc.org

Table 1: Catalyst Recyclability in Acetalization of Benzaldehyde (B42025) with Ethylene Glycol using H-SiW₁₂/SiO₂

| Run | Yield (%) |

| 1 | 98 |

| 2 | 98 |

| 3 | 97 |

| 4 | 98 |

| 5 | 96 |

| 6 | 97 |

| 7 | 96 |

| 8 | 95 |

| 9 | 95 |

| 10 | 95 |

This table is illustrative of the catalyst's performance in a similar reaction, as detailed in the cited literature. rsc.org

Modern synthetic chemistry emphasizes the development of environmentally benign methods, often referred to as "green chemistry." oatext.com In this context, solvent-free reactions and microwave-assisted organic synthesis (MAOS) have gained significant attention. oatext.comcem.com

Solvent-free, or neat, reaction conditions reduce waste and can sometimes accelerate reaction rates. cem.com The acetalization catalyzed by H-SiW₁₂/SiO₂, for instance, can proceed efficiently under solvent-free conditions. rsc.org

Microwave irradiation is an alternative heating method that can dramatically reduce reaction times, often from hours to minutes, while improving product yields. oatext.comsemanticscholar.org This technique utilizes the ability of polar molecules to transform electromagnetic energy into heat, leading to rapid and uniform heating. oatext.com For acetalization, a mixture of 2-Bromo-5-ethoxybenzaldehyde, ethylene glycol, and a suitable catalyst (either homogeneous or heterogeneous) can be irradiated in a microwave reactor. researchgate.net This approach often leads to cleaner reactions and simpler workup procedures. oatext.com

To maximize the yield and selectivity of the acetalization reaction, several parameters must be optimized. These include the choice of catalyst, catalyst loading, the ratio of reactants (aldehyde to ethylene glycol), reaction temperature, and reaction time.

Catalyst: The acidity and stability of the catalyst are crucial. While strong acids like PTSA are effective, heterogeneous catalysts like H-SiW₁₂/SiO₂ may offer better yields and easier handling. google.comrsc.org

Reactant Ratio: Using an excess of ethylene glycol can help shift the reaction equilibrium towards the product side. However, a very large excess can complicate product purification.

Temperature and Time: Higher temperatures generally increase the reaction rate. In conventional heating, this is often the reflux temperature of the solvent. google.com With microwave-assisted synthesis, specific temperatures can be targeted to optimize the reaction in a much shorter time frame. researchgate.net

Water Removal: Efficient removal of water is critical for achieving high yields. This can be accomplished azeotropically with a Dean-Stark trap in conventional methods or by using a dehydrating agent. google.com

Experimental design methodologies, such as Response Surface Methodology (RSM), can be employed to systematically study the effects of multiple variables and their interactions to find the optimal conditions for the synthesis. echemcom.com

Table 2: Illustrative Optimization of Reaction Conditions for Acetalization

| Parameter | Condition A | Condition B | Condition C |

| Catalyst | p-Toluenesulfonic acid | H-SiW₁₂/SiO₂ | p-Toluenesulfonic acid |

| Method | Conventional Reflux | Conventional Heating | Microwave Irradiation |

| Solvent | Toluene | Solvent-Free | Toluene |

| Temperature | 110-120 °C | 60 °C | 120 °C |

| Time | 12 hours | 6 hours | 15 minutes |

| Yield | Good to Excellent | Excellent | Excellent |

This table presents a conceptual comparison based on findings from various acetalization methodologies. google.comrsc.orgresearchgate.net

Precursor Synthesis for 2-Bromo-5-ethoxybenzaldehyde

Directed Bromination of 5-Ethoxybenzaldehyde Derivatives

The synthesis of 2-bromo-5-ethoxybenzaldehyde is typically achieved through the electrophilic aromatic substitution of a corresponding benzaldehyde derivative. The starting material for this transformation is 3-ethoxybenzaldehyde (B1676413). In this precursor, the ethoxy group (-OEt) is an activating, ortho, para-directing group, while the aldehyde group (-CHO) is a deactivating, meta-directing group. The powerful activating effect of the ethoxy group dominates the regiochemical outcome of the bromination, directing the incoming electrophile to the positions ortho and para to it (positions 2, 4, and 6).

A common strategy for such transformations involves the direct bromination using molecular bromine (Br₂). A procedure analogous to the synthesis of 2-bromo-5-hydroxybenzaldehyde (B121625) from 3-hydroxybenzaldehyde (B18108) can be employed. chemicalbook.com In this process, 3-ethoxybenzaldehyde is dissolved in a suitable solvent, such as dichloromethane, and then treated with bromine, often at a controlled temperature to manage the exothermic reaction and prevent over-bromination. chemicalbook.com The reaction proceeds as the bromine is polarized by the electron-rich aromatic ring, leading to the substitution of a hydrogen atom, primarily at the C2 position, with a bromine atom.

Protective Group Chemistry: Acetal Protection and Deprotection Protocols

Once the 2-bromo-5-ethoxybenzaldehyde precursor is synthesized, the aldehyde group is protected as an ethylene acetal. This is a crucial step that renders the carbonyl group unreactive towards a wide range of reagents, particularly nucleophiles and bases, which might be used in subsequent synthetic steps involving the aryl bromide. libretexts.orglibretexts.org The protection reaction involves treating the aldehyde with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid (TsOH). organic-chemistry.org The reaction is driven to completion by the removal of water, often using a Dean-Stark apparatus. organic-chemistry.orgprofistend.info

Chemical Stability of the Ethylene Acetal Moiety under Various Reaction Conditions

The ethylene acetal is a robust protecting group, a key feature that underpins its widespread use in organic synthesis. Its stability profile is well-characterized, showing a distinct dichotomy in its reactivity towards acidic and basic/nucleophilic conditions. libretexts.orglibretexts.org

Generally, acetals are highly stable in neutral to strongly basic environments. libretexts.orglibretexts.org This stability extends to a variety of powerful reagents that are incompatible with unprotected aldehydes. These include organometallic reagents (e.g., Grignard and organolithium reagents), metal hydrides used for reductions (e.g., lithium aluminum hydride), and other strong nucleophiles. total-synthesis.com Cyclic acetals, such as the 1,3-dioxolane (B20135) ring formed from ethylene glycol, are known to be more stable than their acyclic counterparts. total-synthesis.com

Conversely, the acetal linkage is highly sensitive to acidic conditions, particularly in the presence of water. libretexts.orgprofistend.info The presence of even catalytic amounts of acid can catalyze the hydrolysis of the acetal, regenerating the original aldehyde. This lability in acid is the basis for its removal once its protective function is no longer needed.

Regioselective Deprotection Strategies for Aldehyde Regeneration

The removal of the ethylene acetal group, or deprotection, is most commonly achieved through acid-catalyzed hydrolysis. total-synthesis.com This reaction effectively regenerates the aldehyde functionality. The process involves treating the acetal with an acid in the presence of water. The choice of acid and reaction conditions can be tailored to the sensitivity of other functional groups within the molecule.

While simple aqueous mineral acids are effective, a variety of milder and more selective methods have been developed to deprotect acetals in complex molecular settings. These methods are particularly useful when other acid-sensitive groups are present. For instance, gentle Lewis acids or solid-supported acid catalysts can provide the necessary catalytic activity under less harsh conditions. organic-chemistry.orgscispace.com Some modern protocols even allow for deprotection under neutral or near-neutral conditions, enhancing the selectivity of the transformation.

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 5 Ethoxybenzaldehyde Ethylene Acetal

Directed Ortho-Metalation and Related Nucleophilic Substitutions at the Bromine Position

The bromine atom at the 2-position of the benzene (B151609) ring is the primary site for reactions involving organometallic intermediates. The presence of the adjacent acetal (B89532) and the para-ethoxy group influences the electronic properties of the aromatic ring and can play a role in directing these transformations.

Lithium-halogen exchange is a powerful method for the formation of organolithium reagents from organic halides. This reaction is particularly efficient for aryl bromides and is typically carried out at low temperatures to prevent side reactions. In the case of 2-bromo-5-ethoxybenzaldehyde (B112627) ethylene (B1197577) acetal, treatment with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O) at temperatures ranging from -78 °C to -100 °C, is expected to result in a rapid exchange of the bromine atom for a lithium atom.

The resulting organolithium species, 2-lithio-5-ethoxybenzaldehyde ethylene acetal, is a highly reactive nucleophile. The acetal protecting group is crucial in this step, as the free aldehyde would be readily attacked by the organolithium reagent. The reaction is generally fast and selective for the bromine over other potential reaction sites on the molecule under these conditions.

Table 1: General Conditions for Lithium-Halogen Exchange

| Reagent | Solvent | Temperature (°C) | Typical Reaction Time |

|---|---|---|---|

| n-BuLi | THF, Et₂O | -78 to -100 | 15-60 min |

The aryllithium intermediate generated from the lithium-halogen exchange is a versatile synthon that can react with a variety of electrophiles to introduce new functional groups at the 2-position.

Iodination: Quenching the aryllithium with a solution of iodine (I₂) in THF would lead to the formation of 2-iodo-5-ethoxybenzaldehyde ethylene acetal. This transformation replaces the bromine with a more reactive iodine atom, which can be advantageous for subsequent cross-coupling reactions.

Borylation: Reaction of the aryllithium species with a trialkyl borate (B1201080), such as triisopropyl borate (B(Oi-Pr)₃), followed by acidic workup, would yield the corresponding boronic acid, (2-(1,3-dioxolan-2-yl)-4-ethoxyphenyl)boronic acid. This boronic acid is a key intermediate for Suzuki-Miyaura cross-coupling reactions.

Formylation: Trapping the organolithium intermediate with an electrophilic formylating agent like N,N-dimethylformamide (DMF) would introduce a second protected aldehyde group, which upon hydrolysis would yield 4-ethoxyisophthalaldehyde derivatives.

Table 2: Electrophilic Quenching of 2-lithio-5-ethoxybenzaldehyde ethylene acetal

| Electrophile | Reagent | Product after Hydrolysis |

|---|---|---|

| Iodination | I₂ | 2-Iodo-5-ethoxybenzaldehyde |

| Borylation | B(Oi-Pr)₃ | 2-Formyl-4-ethoxyphenylboronic acid |

Cross-Coupling Reactions Utilizing the Bromo-Substituent

The carbon-bromine bond in 2-bromo-5-ethoxybenzaldehyde ethylene acetal provides a handle for various transition metal-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. This compound is a suitable substrate for this reaction. It can be coupled with a variety of aryl or vinyl boronic acids or their esters to generate biaryl or styrenyl derivatives.

The reaction is typically carried out using a palladium(0) catalyst, often generated in situ from a palladium(II) precursor like palladium(II) acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a phosphine (B1218219) ligand and a base such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). The choice of solvent, ligand, and base can influence the reaction efficiency and yield.

Table 3: Typical Conditions for Suzuki-Miyaura Coupling

| Catalyst | Ligand | Base | Solvent |

|---|---|---|---|

| Pd(OAc)₂ | PPh₃, SPhos | K₂CO₃, Cs₂CO₃ | Toluene (B28343), Dioxane/H₂O |

While specific examples for this compound are not prevalent in the literature, its bromo-substituent makes it a potential candidate for other cross-coupling reactions. The Sonogashira coupling, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is a relevant example. This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base.

For analogous 2-bromo-5-alkoxy-substituted aromatic compounds, Sonogashira coupling has been successfully employed to introduce alkyne moieties. The reaction conditions generally involve a palladium catalyst such as PdCl₂(PPh₃)₂ and a copper(I) salt like CuI in the presence of a base like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA).

Transformations Involving the Protected Aldehyde Functionality (Post-Deprotection)

The ethylene acetal group serves as a robust protecting group for the aldehyde functionality, allowing for a wide range of reactions to be performed on the aromatic ring without affecting the aldehyde. Once the desired modifications at the bromine position are complete, the aldehyde can be readily deprotected.

Deprotection is typically achieved by acidic hydrolysis. Treatment with an aqueous acid solution, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), in a solvent like acetone (B3395972) or THF, efficiently cleaves the acetal and regenerates the aldehyde.

Once deprotected to form the corresponding 2-substituted-5-ethoxybenzaldehyde, the aldehyde group can undergo a variety of classical transformations, including:

Oxidation to the corresponding carboxylic acid.

Reduction to the corresponding benzyl (B1604629) alcohol.

Reductive amination to form substituted benzylamines.

Wittig reaction to form alkenes.

Condensation reactions to form imines, oximes, or hydrazones.

These subsequent transformations open up a vast chemical space for the synthesis of complex molecules starting from the versatile this compound intermediate.

Wittig Olefination and Derivatives

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones. In the case of this compound, the aldehyde is protected, necessitating deprotection prior to the Wittig reaction. However, for the purposes of this discussion, we will consider the reactivity of the parent aldehyde, 2-bromo-5-ethoxybenzaldehyde, in Wittig olefination, as the acetal itself is unreactive under these conditions.

The reaction involves the treatment of the aldehyde with a phosphorus ylide (a Wittig reagent), generated by the deprotonation of a phosphonium (B103445) salt. This leads to the formation of an alkene and triphenylphosphine (B44618) oxide as a byproduct. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide. Stabilized ylides typically yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

A general scheme for the Wittig olefination of 2-bromo-5-ethoxybenzaldehyde is presented below:

Scheme 1: General Wittig Olefination

Where Ar = 2-bromo-5-ethoxyphenyl and R' can be a variety of substituents.

Table 1: Examples of Wittig Reagents and Corresponding Alkene Products

| Wittig Reagent ( (C6H5)3P=CHR' ) | R' Group | Expected Major Alkene Product |

| Methylenetriphenylphosphorane (B3051586) | -H | 2-Bromo-5-ethoxy-styrene |

| Ethylidenetriphenylphosphorane | -CH3 | 1-(2-Bromo-5-ethoxyphenyl)-prop-1-ene |

| (Methoxycarbonylmethylene)triphenylphosphorane | -COOCH3 | Methyl 3-(2-bromo-5-ethoxyphenyl)acrylate |

Formation of Styrene (B11656) Derivatives

Styrene derivatives are a significant class of compounds with applications in polymers and fine chemicals. The Wittig reaction described in the previous section is a primary method for the synthesis of substituted styrenes from 2-bromo-5-ethoxybenzaldehyde. Specifically, the reaction with methylenetriphenylphosphorane yields 2-bromo-5-ethoxystyrene.

Further functionalization of the styrene derivative can be achieved through various palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira reactions, leveraging the reactivity of the aryl bromide.

Elongation Reactions (e.g., Ethylene Oxide Formation)

While direct elongation of the aldehyde group in this compound is not typical, the parent aldehyde can undergo reactions that lead to an extension of the carbon chain. One such conceptual transformation involves the formation of an epoxide, such as a substituted ethylene oxide derivative. It's important to note that the direct reaction to form an ethylene oxide derivative from the aldehyde is not a standard named reaction. However, a multi-step synthesis could achieve this. For instance, a Wittig reaction to form an alkene, followed by epoxidation (e.g., with a peroxy acid like m-CPBA), would result in the formation of a substituted oxirane.

The industrial production of ethylene oxide itself involves the direct oxidation of ethylene over a silver catalyst. ugr.esmdpi.com This process, however, is not directly applicable to the synthesis of more complex epoxides from aldehydes. The reactivity of ethylene oxide is characterized by ring-opening reactions, which can be catalyzed by both acids and bases. ugr.es

Mechanistic Insights into Key Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes.

Computational Chemistry Approaches to Elucidate Reaction Pathways

Computational chemistry provides powerful tools to investigate reaction mechanisms. For the Wittig reaction, density functional theory (DFT) calculations can be employed to model the potential energy surface of the reaction between 2-bromo-5-ethoxybenzaldehyde and a phosphorus ylide. These calculations can help to elucidate the structure of the transition states and intermediates, such as the oxaphosphetane, and to understand the factors that determine the stereoselectivity of the reaction. organic-chemistry.org

For instance, computational studies can compare the energy barriers for the formation of the cis and trans oxaphosphetane intermediates, providing a theoretical basis for the observed (E) or (Z) alkene selectivity.

Isotopic Labeling Studies to Confirm Proposed Mechanisms

Isotopic labeling is an experimental technique used to trace the fate of atoms during a chemical reaction. In the context of the Wittig reaction of 2-bromo-5-ethoxybenzaldehyde, one could envision using a deuterium-labeled ylide. For example, using (C6H5)3P=CD2 would result in a deuterated alkene. By analyzing the position of the deuterium (B1214612) atoms in the product using techniques like NMR or mass spectrometry, the proposed mechanism involving the formation of the oxaphosphetane intermediate can be confirmed.

While specific isotopic labeling studies on this compound may not be extensively documented in readily available literature, this methodology is a cornerstone of mechanistic organic chemistry.

Stereochemical Aspects of Reactions

The stereochemistry of reactions involving 2-bromo-5-ethoxybenzaldehyde is a critical consideration, particularly in the synthesis of chiral molecules. As previously mentioned, the Wittig reaction's stereoselectivity is dependent on the ylide's stability.

When the aldehyde is reacted with a chiral Wittig reagent, or when subsequent reactions are performed on the resulting alkene, new stereocenters can be created. The facial selectivity of attack on the carbonyl group (in the deprotected aldehyde) or on the double bond of a resulting styrene derivative can be influenced by the steric and electronic properties of the 2-bromo-5-ethoxy-phenyl group. Chiral catalysts or auxiliaries can be employed to control the stereochemical outcome of these reactions, leading to the enantioselective or diastereoselective synthesis of products.

Applications of 2 Bromo 5 Ethoxybenzaldehyde Ethylene Acetal As a Versatile Synthetic Building Block

Construction of Complex Polycyclic Aromatic and Heteroaromatic Systems

The unique structure of 2-bromo-5-ethoxybenzaldehyde (B112627) ethylene (B1197577) acetal (B89532) lends itself to the synthesis of complex, fused ring systems that are often found in natural products and materials science.

While direct synthesis routes to phenanthro[3,2-b] nih.govbenzothiophenes using 2-bromo-5-ethoxybenzaldehyde ethylene acetal are not extensively detailed in readily available literature, the synthesis of related benzothiophene (B83047) structures is well-established. Benzothiophenes are significant motifs in medicinal chemistry and materials science. Modern synthetic strategies often involve the electrochemical reaction of sulfonhydrazides with internal alkynes to construct the benzothiophene core. These methods benefit from being environmentally friendly, avoiding the need for metal catalysts or harsh oxidants by using electrons as a traceless reagent. The construction of complex polycyclic heteroaromatics frequently relies on building blocks that can undergo selective coupling reactions, a role for which this compound is well-suited.

A significant application of this compound is in the total synthesis of arylnaphthalene lactone lignans, a class of natural products with notable biological activities. nih.gov In a general and flexible synthetic strategy, the acetal serves as a precursor to a key boronic ester intermediate. nih.gov

The synthesis begins with the protection of the aldehyde group of the commercially available 2-bromo-5-ethoxybenzaldehyde as its ethylene acetal. This protected compound then undergoes a halogen-lithium exchange reaction with n-butyllithium, followed by borylation to produce the corresponding pinacolyl borate (B1201080) in high yield. nih.gov This boronic ester is a crucial component for subsequent Suzuki cross-coupling reactions, a powerful method for creating carbon-carbon bonds. nih.gov

This approach has been successfully applied to the total synthesis of several natural lignans, including Justicidin B, Justicidin E, and Taiwanin C. nih.gov The strategy involves an aryl-alkyl Suzuki cross-coupling to introduce a dioxinone unit, followed by a cation-induced cyclization to build the dihydronaphthalene core, and finally, a base-mediated oxidative aromatization to furnish the arylnaphthalene skeleton. nih.gov The initial conversion of the bromo-aldehyde to its acetal form is a critical step that enables the selective formation of the boronic ester required for these advanced syntheses. nih.gov

| Lignan Synthesis Overview | Role of this compound | Key Transformations | Reference |

| Total Synthesis of Justicidin B, Justicidin E, Taiwanin C | Precursor to a key pinacolyl borate intermediate. | 1. Acetal protection. 2. Halogen-lithium exchange. 3. Borylation. 4. Suzuki cross-coupling. | nih.gov |

Precursor in the Synthesis of Targeted Organic Compounds

The differentiated reactivity of its functional groups makes this compound an ideal precursor for molecules designed with a specific purpose, such as in agriculture and medicine.

The structural motifs derived from 2-bromo-5-ethoxybenzaldehyde are valuable in the development of advanced agrochemicals. The benzaldehyde (B42025) moiety is a common feature in various pesticides and herbicides. By using the acetal-protected form, chemists can perform intricate modifications on the aromatic ring via cross-coupling reactions at the bromine position. After constructing the desired molecular backbone, the aldehyde is deprotected and can be converted into other functional groups, such as oximes or hydrazones, which are known to be important for biological activity in agrochemical compounds. This modular approach allows for the systematic development of new and more effective crop protection agents.

In medicinal chemistry, the scaffold provided by 2-bromo-5-ethoxybenzaldehyde is a versatile starting point for the synthesis of New Chemical Entities (NCEs). The ability to introduce diverse substituents at the bromine position via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) allows for the exploration of a wide chemical space. Following the coupling step, the deprotection of the acetal reveals the aldehyde, which can then be used in reactions like reductive amination to introduce amine groups, Wittig reactions to form alkenes, or oxidation to form carboxylic acids. This synthetic flexibility is crucial for structure-activity relationship (SAR) studies, where systematic changes to a molecule's structure are made to optimize its therapeutic properties. For example, related bromo-benzaldehyde derivatives are used in the synthesis of heterocyclic compounds like benzodiazepines, which are a well-known class of pharmacologically active agents.

Role in Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. After deprotection, the aldehyde functionality of the parent compound, 2-bromo-5-ethoxybenzaldehyde, is well-suited for participation in various MCRs. For instance, it can be a key component in the Passerini or Ugi reactions. The presence of the bromo-substituent adds another layer of complexity and utility. A molecule can be assembled via an MCR involving the aldehyde, and the resulting product, still containing the bromine atom, can then undergo further functionalization through cross-coupling chemistry. This combination of MCRs and cross-coupling reactions on a single scaffold derived from this compound provides a powerful and efficient pathway to generate libraries of complex and diverse molecules for drug discovery and other applications.

Integration into Continuous Flow Synthesis Methodologies

Continuous flow chemistry has revolutionized chemical manufacturing by offering enhanced safety, efficiency, and scalability compared to traditional batch processes. illinois.edu The integration of this compound into continuous flow systems highlights its utility in modern, streamlined synthetic routes. The acetal functional group plays a crucial role as a protecting group for the aldehyde, preventing its participation in reactions targeting other parts of the molecule. total-synthesis.comchemistrysteps.com This is particularly advantageous in multi-step syntheses where selective transformations are required.

In a continuous flow setup, a solution of this compound can be precisely mixed with reagents under controlled temperature and pressure to achieve high-yield transformations. For instance, the bromine atom can be subjected to various cross-coupling reactions, such as Suzuki or Heck couplings, to form new carbon-carbon bonds. The acetal protecting group remains stable under many of these reaction conditions. Subsequently, the product stream can be directed to a second reactor module for in-line deprotection, regenerating the aldehyde functionality for further reactions. This "telescoped" approach, where multiple reaction steps are performed sequentially in a continuous flow without isolation of intermediates, significantly reduces reaction times and waste generation.

The table below outlines a hypothetical continuous flow process involving this compound.

| Step | Reaction | Reagents and Conditions | Reactor Type | Residence Time |

| 1 | Suzuki Coupling | Arylboronic acid, Palladium catalyst, Base | Packed-bed reactor | 5-15 min |

| 2 | Deprotection | Aqueous acid | Micro-packed bed reactor | 2-10 min |

| 3 | Aldehyde Derivatization | e.g., Reductive amination with an amine and a reducing agent | Coil reactor | 10-30 min |

This integration of protected benzaldehyde derivatives into continuous flow processes allows for the efficient synthesis of complex substituted benzaldehydes, which are valuable intermediates in the pharmaceutical and fine chemical industries.

Derivatization to Hyperbranched Polymers (e.g., Polyacetals with controlled branching)

Hyperbranched polymers are a class of dendritic macromolecules characterized by a highly branched, three-dimensional architecture. nih.gov Their unique properties, including high solubility, low viscosity, and a large number of terminal functional groups, make them attractive for a wide range of applications, from drug delivery to coatings and catalysis. mdpi.com The synthesis of hyperbranched polymers is often achieved through the polycondensation of ABx-type monomers, where 'A' and 'B' are mutually reactive functional groups. rsc.orguc.pt

This compound can be envisioned as a potential AB2 monomer for the synthesis of hyperbranched polyacetals. In this context, the bromine atom can serve as the 'A' functional group, while the ethylene acetal, upon conversion, can provide two 'B' functionalities. For example, the acetal can be hydrolyzed to the aldehyde, which is then reduced to a primary alcohol. Subsequent protection of the original aldehyde and conversion of the bromo group to a reactive site for polymerization would yield a suitable AB2 monomer.

A more direct approach could involve the conversion of the ethylene acetal to a diol, which can then participate in polycondensation reactions. The bromine atom on the aromatic ring could be transformed into a functional group capable of reacting with the diol moieties of other monomers, such as a boronic ester for Suzuki polycondensation.

The general synthetic strategy for producing hyperbranched polymers from an AB2 monomer is depicted below:

| Monomer Type | Polymerization Method | Resulting Polymer Architecture | Key Features |

| AB2 | Self-condensing vinyl polymerization | Hyperbranched with dendritic, linear, and terminal units | One-pot synthesis, high degree of branching |

| AB2 | Step-growth polycondensation | Hyperbranched structure | Controlled molecular weight and branching |

The degree of branching (DB) is a critical parameter that influences the properties of hyperbranched polymers. For the polycondensation of an AB2 monomer, the theoretical maximum DB is 0.5. However, reaction conditions can be optimized to achieve higher or lower degrees of branching, allowing for the fine-tuning of the polymer's properties. The resulting hyperbranched polyacetals derived from this compound would possess a unique combination of an aromatic backbone, ether linkages, and potentially reactive terminal groups, making them promising candidates for advanced materials applications. Research in this area is ongoing, with significant potential for the development of novel polymers with tailored functionalities. rsc.org

Analytical Methodologies for Research Level Characterization of 2 Bromo 5 Ethoxybenzaldehyde Ethylene Acetal and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and functional groups present in a molecule. High-resolution techniques are particularly crucial for distinguishing between closely related isomers and confirming the desired chemical transformation.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Bromo-5-ethoxybenzaldehyde (B112627) ethylene (B1197577) acetal (B89532) would exhibit distinct signals corresponding to each unique proton environment. The chemical shifts (δ) are influenced by the electronic effects of neighboring atoms and functional groups. The aromatic protons appear in the downfield region, typically between 6.5 and 7.5 ppm. The acetal proton (the CH of the dioxolane ring) is highly deshielded and would appear as a singlet around 5.7-6.0 ppm. The methylene (B1212753) protons of the ethylene glycol bridge in the dioxolane ring are expected to resonate as a multiplet around 4.0-4.2 ppm. The ethoxy group protons would present as a quartet (CH₂) around 4.0 ppm and a triplet (CH₃) around 1.4 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atom of the acetal group is characteristic and would be found significantly downfield, typically in the range of 100-105 ppm. The aromatic carbons show signals between 110 and 160 ppm, with the carbon attached to the bromine atom appearing at a distinct chemical shift. The carbons of the dioxolane ring typically resonate around 65 ppm, while the ethoxy group carbons appear at approximately 64 ppm (CH₂) and 15 ppm (CH₃).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Bromo-5-ethoxybenzaldehyde Ethylene Acetal *

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| Aromatic-H | 6.8 - 7.5 (m, 3H) | 115 - 160 |

| Acetal-CH | 5.8 (s, 1H) | 102 |

| Dioxolane-CH₂ | 4.0 - 4.2 (m, 4H) | 65 |

| Ethoxy-OCH₂ | 4.05 (q, J = 7.0 Hz, 2H) | 64 |

| Ethoxy-CH₃ | 1.4 (t, J = 7.0 Hz, 3H) | 15 |

*Predicted values based on typical chemical shifts for analogous structures. Solvent: CDCl₃.

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for accurately determining the elemental composition of a molecule. It measures the mass-to-charge ratio (m/z) to a very high degree of accuracy, allowing for the calculation of a unique molecular formula. For this compound (C₁₁H₁₃BrO₃), the expected monoisotopic mass can be calculated with high precision. A key feature in the mass spectrum would be the isotopic pattern of bromine, which has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two major peaks (M and M+2) of nearly equal intensity, which is a characteristic signature for a monobrominated compound.

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₃BrO₃ |

| Calculated Monoisotopic Mass [M]⁺ | 272.0048 |

| Calculated Monoisotopic Mass [M+2]⁺ | 274.0027 |

| Isotopic Ratio (⁷⁹Br / ⁸¹Br) | ~1:1 |

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The formation of the ethylene acetal from the parent aldehyde is clearly confirmed by the disappearance of the strong carbonyl (C=O) stretching band of the aldehyde, which typically appears around 1690-1710 cm⁻¹. The FTIR spectrum of the acetal product would instead be characterized by strong C-O stretching vibrations in the fingerprint region, typically between 1000 and 1250 cm⁻¹, corresponding to the acetal and ether linkages. Other expected peaks include aromatic C=C stretching vibrations around 1475-1600 cm⁻¹, aromatic and aliphatic C-H stretching just below and above 3000 cm⁻¹, respectively, and the C-Br stretching vibration at lower wavenumbers (typically 500-650 cm⁻¹).

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Appearance |

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Strong |

| Aromatic C=C Stretch | 1475 - 1600 | Medium |

| Acetal/Ether C-O Stretch | 1050 - 1250 | Strong |

| C-Br Stretch | 500 - 650 | Medium-Weak |

| Aldehyde C=O Stretch | ~1700 (Absent) | - |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are fundamental for the isolation of the target compound from a reaction mixture and for the assessment of its purity.

Column chromatography is the standard method for purifying multigram quantities of organic compounds. sielc.com For a molecule with the polarity of this compound, a normal-phase setup using silica (B1680970) gel as the stationary phase is typically effective. The mobile phase, or eluent, is a mixture of nonpolar and polar solvents. A common eluent system would be a gradient of ethyl acetate (B1210297) in a nonpolar solvent like hexanes or petroleum ether. The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases. The progress of the separation is monitored by collecting fractions and analyzing them, often by thin-layer chromatography.

Table 4: Typical Column Chromatography Parameters

| Parameter | Description |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase (Eluent) | Hexanes / Ethyl Acetate gradient (e.g., 95:5 to 80:20) |

| Loading Method | Dry loading or concentrated solution in minimal eluent |

| Fraction Analysis | Thin-Layer Chromatography (TLC) with UV visualization |

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and effective technique used to monitor the progress of a chemical reaction. A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica gel on an aluminum or glass backing). The plate is then developed in a chamber containing a suitable solvent system, often the same or a similar one to that used for column chromatography. By comparing the spot of the reaction mixture to spots of the starting material and, if available, the pure product, a chemist can determine if the starting material has been consumed and if the product has formed. The spots are typically visualized under UV light, as aromatic compounds like this one are UV-active. Staining with an oxidizing agent like potassium permanganate (B83412) can also be used. The retention factor (Rƒ), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system.

X-Ray Crystallography for Solid-State Structural Analysis of Derivatives

X-ray crystallography is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This methodology provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of crystalline materials. While crystallographic data for this compound itself is not publicly available, analysis of closely related derivatives offers significant insights into the expected solid-state behavior of this class of compounds.

A pertinent example is the structural analysis of 2-Bromo-5-hydroxybenzaldehyde (B121625), a derivative that shares the same substituted benzene (B151609) ring core. The crystal structure of this compound reveals important details about its molecular geometry and packing in the crystalline lattice. The molecules of 2-Bromo-5-hydroxybenzaldehyde form zigzag chains that are stacked in layers. researchgate.net This arrangement is facilitated by intermolecular hydrogen bonds between the hydroxyl and carbonyl groups of adjacent molecules, with an O···O distance of 2.804 (4) Å. researchgate.net

In the solid state, the aldehyde group of 2-Bromo-5-hydroxybenzaldehyde is twisted by 7.1 (5)° relative to the plane of the benzene ring. researchgate.net This deviation from planarity is attributed to the influence of intermolecular interactions within the crystal lattice. researchgate.net Such conformational details are critical for understanding the reactivity and physical properties of the compound.

The crystallographic data for derivatives like 2-Bromo-5-hydroxybenzaldehyde provides a valuable framework for predicting the potential solid-state structure of this compound. The presence of the bromo and ethoxy substituents, along with the ethylene acetal group, would likely lead to a complex network of intermolecular interactions influencing the final crystal packing.

Below is an interactive data table summarizing the crystallographic data for the representative derivative, 2-Bromo-5-hydroxybenzaldehyde. researchgate.netresearchgate.net

| Parameter | Value |

| Chemical Formula | C₇H₅BrO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.9851 (5) |

| b (Å) | 16.547 (3) |

| c (Å) | 11.841 (2) |

| β (°) | 90 |

| Volume (ų) | 780.5 (2) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.709 |

Theoretical and Computational Studies on 2 Bromo 5 Ethoxybenzaldehyde Ethylene Acetal

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties of molecules. For 2-Bromo-5-ethoxybenzaldehyde (B112627) ethylene (B1197577) acetal (B89532), DFT calculations would typically be employed to determine its optimized geometry, electron density distribution, and frontier molecular orbitals (HOMO and LUMO).

The electronic structure is significantly influenced by the substituents on the benzene (B151609) ring. The bromine atom acts as an electron-withdrawing group through its inductive effect, while the ethoxy group is an electron-donating group due to resonance. These opposing effects create a complex distribution of electron density across the aromatic system.

Key Predicted Electronic Properties:

Dipole Moment: The molecule is expected to possess a significant dipole moment due to the presence of electronegative oxygen and bromine atoms.

Molecular Electrostatic Potential (MEP): An MEP map would likely show negative potential (red regions) around the oxygen atoms of the ethoxy group and the acetal ring, as well as the bromine atom, indicating regions susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO is likely to be localized on the electron-rich aromatic ring and the ethoxy group, while the LUMO may be distributed over the aromatic ring and the C-Br bond. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity.

Table 1: Predicted Quantum Chemical Parameters for 2-Bromo-5-ethoxybenzaldehyde ethylene acetal

| Parameter | Predicted Value/Observation | Significance |

| HOMO-LUMO Gap | Moderately large | Indicates good kinetic stability |

| Dipole Moment | Non-zero | Polar molecule |

| Mulliken Charge on Br | Negative | Reflects its electronegativity |

| Mulliken Charge on O (ethoxy) | Negative | Indicates electron-donating nature |

| Mulliken Charge on O (acetal) | Negative | High electron density |

Note: The values in this table are hypothetical and represent expected trends based on the chemical structure.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The three-dimensional structure and flexibility of this compound are key to its physical and chemical properties. Molecular modeling and molecular dynamics (MD) simulations can provide a detailed picture of its conformational landscape.

The primary sources of conformational flexibility in this molecule are the rotation around the C-O single bonds of the ethoxy group and the puckering of the five-membered ethylene acetal (dioxolane) ring.

Ethoxy Group Conformation: The orientation of the ethyl group relative to the benzene ring can be described by the dihedral angle C(ar)-C(ar)-O-C(ethyl). Free rotation around the C(ar)-O bond is expected, but certain conformations will be energetically favored to minimize steric hindrance with the adjacent bromine atom and the acetal group.

Dioxolane Ring Puckering: The 1,3-dioxolane (B20135) ring is not planar and typically adopts an envelope or twist conformation. MD simulations can reveal the preferred pucker of the ring and the energy barriers between different conformations.

MD simulations would involve placing the molecule in a simulated environment (e.g., a solvent box) and calculating the trajectories of its atoms over time. This allows for the exploration of different conformations and the determination of their relative populations.

Table 2: Key Dihedral Angles for Conformational Analysis

| Dihedral Angle | Description | Expected Behavior |

| C(ar)-C(ar)-O-C(ethyl) | Rotation of the ethoxy group | Multiple stable rotamers |

| O-C(acetal)-C(acetal)-O | Puckering of the dioxolane ring | Dynamic equilibrium between envelope and twist forms |

| C(ar)-C(acetal)-O-C | Orientation of the acetal group | Likely to be influenced by steric effects |

Note: This table highlights the key torsional angles that would be investigated in a conformational analysis study.

Prediction of Spectroscopic Properties from First Principles

Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra, from first principles. These predictions are valuable for interpreting experimental data and confirming the structure of a synthesized compound.

NMR Spectroscopy:

The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemical calculations. The chemical shifts are highly sensitive to the local electronic environment of each nucleus. For this compound, the following trends would be expected:

¹H NMR: The aromatic protons would appear as distinct signals in the downfield region, with their chemical shifts influenced by the electron-donating ethoxy group and the electron-withdrawing bromine atom. The protons of the ethoxy group (a quartet and a triplet) and the ethylene acetal (a multiplet) would appear in the upfield region.

¹³C NMR: The carbon atoms of the benzene ring would show a wide range of chemical shifts due to the substituent effects. The carbon atom bonded to the bromine would be significantly affected. The acetal carbon would have a characteristic chemical shift in the range of 95-105 ppm.

Table 3: Hypothetical Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Rationale |

| Aromatic-H (ortho to acetal) | ~7.2 | d | Deshielded by acetal and bromine |

| Aromatic-H (ortho to ethoxy) | ~6.9 | d | Shielded by ethoxy group |

| Aromatic-H (meta to both) | ~7.1 | dd | Intermediate shielding/deshielding |

| Acetal-H | ~5.8 | s | Characteristic acetal proton signal |

| O-CH₂ (ethoxy) | ~4.1 | q | Adjacent to oxygen and aromatic ring |

| CH₃ (ethoxy) | ~1.4 | t | Typical ethyl group signal |

| O-CH₂-CH₂-O (acetal) | ~4.0 | m | Protons of the dioxolane ring |

Note: These are estimated chemical shifts based on typical values for similar structural motifs. Actual values may vary.

Vibrational Spectroscopy:

Calculations of vibrational frequencies can aid in the assignment of peaks in experimental IR and Raman spectra. Key vibrational modes would include C-H stretching of the aromatic ring and alkyl groups, C-O stretching of the ether and acetal, and the C-Br stretching frequency.

Future Research Directions and Unexplored Reactivity

Development of Novel Catalytic Transformations for Bromine Functionalization

The carbon-bromine bond is a key functional handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. While standard cross-coupling reactions are applicable, future research will likely focus on developing more advanced and efficient catalytic systems to functionalize this position. The development of dual catalyst systems, for example combining a nickel(II) complex with an iridium(III) photocatalyst, has enabled Giese reactions of aryl bromides with electron-deficient alkenes, a transformation that could be applied to this molecule. nih.gov Similarly, Ni/photoredox-catalyzed couplings have been used to react aryl bromides with methylenecyclopropanes. rsc.org Exploring these modern catalytic methods could provide novel pathways to complex molecules starting from 2-Bromo-5-ethoxybenzaldehyde (B112627) ethylene (B1197577) acetal (B89532).

Interactive Table: Catalytic Transformations for Aryl Bromides

| Transformation Type | Typical Catalyst System | Potential Product from Target Compound |

|---|---|---|

| Suzuki Coupling | Pd catalyst, base, boronic acid | Aryl-substituted 5-ethoxybenzaldehyde ethylene acetal |

| Heck Coupling | Pd catalyst, base, alkene | Alkene-substituted 5-ethoxybenzaldehyde ethylene acetal |

| Buchwald-Hartwig Amination | Pd or Cu catalyst, base, amine | Amine-substituted 5-ethoxybenzaldehyde ethylene acetal |

| Sonogashira Coupling | Pd/Cu catalyst, base, alkyne | Alkyne-substituted 5-ethoxybenzaldehyde ethylene acetal |

| Photoredox Giese Reaction | Ni(II)/Ir(III) dual catalyst system | Adduct with electron-deficient alkenes |

Enantioselective Synthesis Utilizing Chiral Auxiliaries or Catalysts with the Acetal

The ethylene acetal group, while primarily a protecting group, offers a strategic location for introducing chirality. Future work could involve the synthesis of the acetal using a chiral diol instead of ethylene glycol. This chiral acetal would act as a chiral auxiliary, directing subsequent reactions at the bromine or other positions to favor the formation of one enantiomer over the other. This approach is a cornerstone of asymmetric synthesis, allowing for the construction of stereochemically defined molecules, which is of paramount importance in pharmaceutical and materials science. Alternatively, the development of enantioselective catalytic reactions that can differentiate between the two faces of the aromatic ring, guided by the acetal group, represents another promising avenue for creating chiral derivatives.

Photochemical and Electrochemical Reactivity Studies

The fields of photochemistry and electrochemistry offer powerful, and often green, alternatives to traditional synthetic methods. ymerdigital.com The aryl bromide moiety in 2-Bromo-5-ethoxybenzaldehyde ethylene acetal is an ideal candidate for such transformations.

Photochemical Reactivity : Research into the photochemical borylation of aryl halides under transition-metal-free conditions presents a promising route for converting the bromine substituent into a versatile boronate ester. researchgate.net Furthermore, photoredox direct arylation reactions, which can be performed in aqueous solutions using microfluidic reactors, offer a sustainable method for C-C bond formation. rsc.org A photo-organocatalytic protocol using thioxanthenone as a photocatalyst has been developed for the efficient synthesis of acetals from aldehydes, suggesting that light-mediated reactions are highly compatible with this functional group. rsc.org

Electrochemical Reactivity : Electrochemical methods provide a means to generate reactive species under mild conditions, often avoiding harsh reagents. The electrochemical C-H functionalization and borylation of aryl compounds have been demonstrated, indicating potential for direct modification of the aromatic ring or the bromine atom. researchgate.net A recently developed photoelectrochemical (PEC) method successfully uses a nickel catalyst for the cross-coupling of aryl bromides with amines at an ultra-low potential, which could be adapted for this compound to synthesize aniline (B41778) derivatives. researchgate.net

Interactive Table: Comparison of Photochemical and Electrochemical Approaches for Aryl Halide Functionalization

| Feature | Photochemical Approach | Electrochemical Approach |

|---|---|---|

| Activation Method | Visible light, UV light | Electrical potential |

| Catalysts | Photocatalysts (e.g., Iridium, Ruthenium complexes, organic dyes) | Often mediator-driven (redox catalyst), can be catalyst-free |

| Reaction Types | Borylation, Arylation, C-C and C-N coupling nih.govresearchgate.net | Borylation, C-H functionalization, C-N coupling researchgate.netresearchgate.net |

| Advantages | Mild conditions, high functional group tolerance | Avoids stoichiometric reagents, precise control via potential |

Green Chemistry Approaches to Synthesis and Transformation

The principles of green chemistry are increasingly guiding synthetic strategies. For this compound, this involves improvements in both its synthesis and its subsequent transformations. The acetalization step itself can be made greener by using solid acid nanocatalysts, which are easily separable and reusable, in place of traditional soluble acids. researchgate.net Photo-organocatalytic methods for acetalization not only bypass the need for metal complexes and stoichiometric acids but can also utilize inexpensive household lamps as a light source. rsc.org

For transformations, utilizing green solvents like water or cyclopentyl methyl ether, or adopting solvent-free reaction conditions, can significantly reduce environmental impact. ymerdigital.comrjpn.org The integration of energy-efficient techniques such as microwave or ultrasound irradiation can also contribute to more sustainable synthetic protocols for producing and using benzaldehyde (B42025) derivatives. rjpn.orgresearchgate.net

Exploration of New Application Areas in Materials Science or Catalyst Design

The unique substitution pattern of this compound makes it an attractive candidate for incorporation into advanced materials.

Materials Science : The molecule can serve as a monomer or a functional building block for polymers. The bromine atom provides a site for polymerization via cross-coupling reactions, leading to conjugated polymers with potentially interesting photophysical or electronic properties. The entire molecule could be attached as a pendant group to a polymer backbone, for example by reacting the aldehyde (after deprotection) with polymers containing primary amino groups to form an azomethine linkage. scielo.br Such functionalized polymers could find use as fluorescent sensors or in optical devices.

Catalyst Design : The aromatic core with its defined substitution pattern could be elaborated into a ligand for transition metal catalysis. By replacing the bromine with a phosphine (B1218219), amine, or other coordinating group, novel ligands can be synthesized. The ethoxy and acetal groups can influence the steric and electronic properties of the resulting metal complex, potentially tuning its catalytic activity and selectivity for specific chemical transformations.

Q & A

Q. What is the role of ethylene acetal in protecting aldehyde groups during synthetic routes involving 2-bromo-5-ethoxybenzaldehyde?

Ethylene acetal acts as a protective group for aldehyde functionalities, preventing undesired nucleophilic additions or oxidations during multi-step syntheses. The acetal is formed by reacting the aldehyde with ethylene glycol under acidic conditions, yielding a stable 1,3-dioxolane ring . This protection is reversible; the aldehyde can be regenerated via hydrolysis with dilute aqueous acid (e.g., HCl or H2SO4) . Methodologically, this step is critical in syntheses requiring aldehyde deprotection at later stages, such as in prostaglandin intermediates or heterocyclic compound preparation .

Q. How can the formation of 2-bromo-5-ethoxybenzaldehyde ethylene acetal be optimized to minimize side reactions?

Optimization involves controlling reaction stoichiometry, temperature, and acid catalyst selection. For example, p-toluenesulfonic acid (pTSA) is preferred over strong protic acids due to its mild catalytic activity and reduced risk of over-acidification, which can lead to bromine displacement or acetal decomposition . A 1:2 molar ratio of aldehyde to ethylene glycol ensures complete conversion, monitored by <sup>1</sup>H-NMR tracking of the aldehyde proton disappearance (δ ~9-10 ppm) and emergence of acetal protons (δ ~4.5-5.5 ppm) .

Q. What spectroscopic techniques are most effective for characterizing ethylene acetal-protected aldehydes?

Key techniques include:

- <sup>1</sup>H-NMR : Acetal protons appear as a multiplet at δ 4.5–5.5 ppm, while the aldehyde proton (δ 9–10 ppm) is absent in the protected form .

- IR Spectroscopy : The absence of the aldehyde C=O stretch (~1700 cm<sup>−1</sup>) and presence of C-O-C stretches (1100–1250 cm<sup>−1</sup>) confirm acetal formation .

- Mass Spectrometry (MS) : Molecular ion peaks and fragmentation patterns (e.g., loss of ethylene glycol moieties) validate the structure .

Advanced Research Questions

Q. How does the ethylene acetal group influence regioselectivity in cross-coupling reactions involving 2-bromo-5-ethoxybenzaldehyde derivatives?

The acetal’s electron-donating nature alters the electronic environment of the aromatic ring, directing electrophilic substitutions to the para position relative to the ethoxy group. In palladium-catalyzed couplings (e.g., Suzuki-Miyaura), steric hindrance from the acetal may reduce reactivity at the bromine site, necessitating optimized ligands (e.g., bulky phosphines) or elevated temperatures . Contrastingly, in Ullmann-type couplings, the acetal’s stability under basic conditions allows selective bromine activation .

Q. What are the challenges in achieving stereoselective synthesis using ethylene acetal-protected intermediates?

Steric effects from the acetal ring can bias conformational equilibria, impacting stereoselectivity in subsequent reactions. For example, in prostaglandin E1 synthesis, the acetal’s rigidity enforces specific transition-state geometries during cyclopentane ring formation, favoring cis-dihydroxylation . However, competing pathways may arise if the acetal undergoes partial hydrolysis under reaction conditions, necessitating strict control of moisture and pH .

Q. How does pH affect the stability of ethylene acetal-protected aldehydes in aqueous reaction media?

Acetals are stable at neutral to basic pH but hydrolyze rapidly under acidic conditions (pH < 4). For instance, poly(ethylene glycol)-acetal copolymers degrade with a half-life (t1/2) of 26 hours at pH 4 versus >76 hours at pH 4.5 . This pH sensitivity is leveraged in drug delivery systems but requires careful handling in synthetic workflows to avoid premature deprotection .

Q. What analytical strategies resolve co-elution issues in HPLC/LC-MS quantification of acetal derivatives and their degradation products?

Co-elution of acetal-protected aldehydes with hydrolyzed byproducts (e.g., free aldehydes or ethylene glycol adducts) can be addressed using:

- Tandem Mass Spectrometry (MS/MS) : Differentiation via characteristic fragmentation (e.g., loss of 62 Da for ethylene glycol in positive ion mode) .

- Ion-Pair Chromatography : Mobile phases with trifluoroacetic acid (TFA) improve separation of polar degradation products .

- Isotopic Labeling : Deuterated internal standards (e.g., [<sup>2</sup>H9]pipecolic acid) enhance quantification accuracy in complex matrices .

Contradictions and Open Questions

- Evidence Discrepancy : While some studies report high acetal stability under anhydrous conditions , others note partial hydrolysis even at pH 5.5 in polymeric systems . This suggests material-specific degradation kinetics warranting case-by-case validation.

- Unresolved Challenge : The interplay between acetal protection and bromine reactivity in transition-metal catalysis remains underexplored, particularly in stereoconvergent syntheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.